Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate
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Overview
Description
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye production, and material science. The unique structure of this compound, featuring an anthracene core with oxo and amino functional groups, makes it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate typically involves the reaction of 9,10-dioxoanthracene-1-amine with ethyl oxalyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of hydroxyanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic materials .
Scientific Research Applications
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Ametantrone: Another anthracenedione with antitumor properties.
Doxorubicin: A well-known anthracycline antibiotic with a similar anthracene core.
Uniqueness
Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H13NO5 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C18H13NO5/c1-2-24-18(23)17(22)19-13-9-5-8-12-14(13)16(21)11-7-4-3-6-10(11)15(12)20/h3-9H,2H2,1H3,(H,19,22) |
InChI Key |
XFDWSHJBUAVRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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